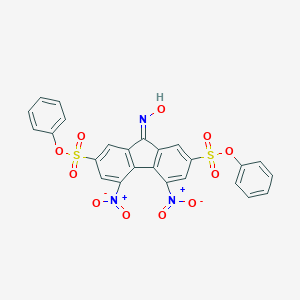
7,8-Diméthoxy-4-méthyl-2H-chromène-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 7,8-Dimethoxy-4-methylchromen-2-one can be represented by the SMILES stringO=C1OC(C(OC)=C(OC)C=C2)=C2C(C)=C1 . The InChI representation is InChI=1S/C12H12O4/c1-7-6-10(13)16-11-8(7)4-5-9(14-2)12(11)15-3/h4-6H,1-3H3 . Physical And Chemical Properties Analysis
7,8-Dimethoxy-4-methylchromen-2-one is a solid compound . It has a molecular weight of 220.22 g/mol . The compound has a complexity of 310 and a topological polar surface area of 44.8 Ų .Mécanisme D'action
The mechanism of action of 7,8-Dimethoxy-4-methylchromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 7,8-Dimethoxy-4-methylchromen-2-one has been shown to inhibit the Akt/mTOR pathway, which is involved in regulating cell growth and metabolism. It has also been found to inhibit the NF-κB pathway, which is involved in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
7,8-Dimethoxy-4-methylchromen-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, or the formation of new blood vessels that supply nutrients to tumors. 7,8-Dimethoxy-4-methylchromen-2-one has also been found to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
7,8-Dimethoxy-4-methylchromen-2-one has several advantages for use in lab experiments. It is a natural compound that can be synthesized from readily available starting materials. It has been extensively studied for its potential therapeutic properties and has been found to have anti-cancer effects in various types of cancer. However, there are also limitations to using 7,8-Dimethoxy-4-methylchromen-2-one in lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 7,8-Dimethoxy-4-methylchromen-2-one. One area of interest is the development of more efficient synthesis methods that can increase the yield of 7,8-Dimethoxy-4-methylchromen-2-one. Another area of interest is the development of more effective delivery methods that can improve the bioavailability of 7,8-Dimethoxy-4-methylchromen-2-one. Additionally, further research is needed to fully understand the mechanism of action of 7,8-Dimethoxy-4-methylchromen-2-one and to identify potential targets for its use in cancer therapy. Finally, studies are needed to determine the safety and efficacy of 7,8-Dimethoxy-4-methylchromen-2-one in vivo and to explore its potential for use in combination with other anti-cancer agents.
Méthodes De Synthèse
7,8-Dimethoxy-4-methylchromen-2-one can be synthesized from the natural compound scopoletin, which is found in plants such as Scopolia japonica and Artemisia capillaris. The synthesis process involves the use of various reagents, including acetic anhydride, sulfuric acid, and sodium acetate. The yield of 7,8-Dimethoxy-4-methylchromen-2-one from this method is typically around 50%.
Applications De Recherche Scientifique
Dispositifs laser
En raison de leurs propriétés optiques, certaines coumarines sont utilisées dans la technologie laser, pouvant servir de colorants laser ou d'autres composants.
Ces applications sont basées sur les propriétés générales et les utilisations des dérivés de la coumarine telles que trouvées dans la littérature scientifique . Des recherches et des expérimentations supplémentaires seraient nécessaires pour déterminer les rôles spécifiques que la 7,8-Diméthoxy-4-méthyl-2H-chromène-2-one pourrait jouer dans ces domaines.
Safety and Hazards
Propriétés
IUPAC Name |
7,8-dimethoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-6-10(13)16-11-8(7)4-5-9(14-2)12(11)15-3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRKWGMQOATVAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl}octadecanamide](/img/structure/B412347.png)
![1-[4-(4-Nitro-phenoxy)-benzenesulfonyl]-piperidine](/img/structure/B412348.png)
![Ethyl 8,10-dimethyl-2,6-bis(2-nitrophenyl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B412349.png)
![Phenyl 1,14-dimethyl-4,10-bis(2-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B412351.png)
![N-bis[N-(2-methylpropyl)anilino]phosphoryl-N-(2-methylpropyl)aniline](/img/structure/B412352.png)
![3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B412353.png)
![3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B412354.png)
![(2E,5Z)-2-[3-(3-bromoanilino)-5-oxo-1-phenylpyrazol-4-ylidene]-3-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412357.png)
![3'-benzyl-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2'-thioxo-2,5'-bis(4-oxo-1,3-thiazolidin-2-ylidene)](/img/structure/B412358.png)



![4-{[(4'-{[4-(Benzoyloxy)benzylidene]amino}-2,2'-dimethyl[1,1'-biphenyl]-4-yl)imino]methyl}phenyl benzoate](/img/structure/B412368.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(6-{[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]amino}hexyl)amino]carbonyl}vinyl)benzamide](/img/structure/B412370.png)
